molecular formula C10H9BrN2 B11757694 5-Bromo-1-cyclopropyl-1H-indazole

5-Bromo-1-cyclopropyl-1H-indazole

Cat. No.: B11757694
M. Wt: 237.10 g/mol
InChI Key: NCAQNHKQZXGUTE-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclopropyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom at the 5-position and a cyclopropyl group at the 1-position of the indazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclopropyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromoaniline and cyclopropyl isocyanide as starting materials. The reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the indazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as copper or palladium can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-1-cyclopropyl-1H-indazole can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the cyclopropyl group.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: De-brominated or modified cyclopropyl derivatives.

    Substitution: Substituted indazoles with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: 5-Bromo-1-cyclopropyl-1H-indazole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be used to design new drugs with improved efficacy and selectivity.

Medicine: The compound has shown promise in medicinal chemistry for the development of anti-inflammatory, anticancer, and antimicrobial agents. Its ability to interact with specific biological targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclopropyl-1H-indazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors on cell surfaces, influencing cellular responses.

    Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

    5-Bromo-1H-indazole: Lacks the cyclopropyl group, making it less sterically hindered.

    1-Cyclopropyl-1H-indazole: Lacks the bromine atom, affecting its reactivity and biological activity.

    5-Fluoro-1-cyclopropyl-1H-indazole: Contains a fluorine atom instead of bromine, leading to different chemical and biological properties.

Uniqueness: 5-Bromo-1-cyclopropyl-1H-indazole is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

5-bromo-1-cyclopropylindazole

InChI

InChI=1S/C10H9BrN2/c11-8-1-4-10-7(5-8)6-12-13(10)9-2-3-9/h1,4-6,9H,2-3H2

InChI Key

NCAQNHKQZXGUTE-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=C(C=C3)Br)C=N2

Origin of Product

United States

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